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molecular formula C12H10INO3 B8321691 6-Iodo-4-methoxy-quinoline-3-carboxylic acid methyl ester

6-Iodo-4-methoxy-quinoline-3-carboxylic acid methyl ester

Cat. No. B8321691
M. Wt: 343.12 g/mol
InChI Key: COGMPWIETNOPLV-UHFFFAOYSA-N
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Patent
US07250515B2

Procedure details

To the suspension of 4-chloro-6-iodo-quinoline-3-carboxylic acid ethyl ester (14 g, 0.039 mol) in anhydrous methanol (180 mL) was added sodium methoxide (4.16 g, 0.07 mol). The mixture was heated to 100° C. under a pressure tube and stirred for 10 h. After cooling to room temperature, the ice water was added. The solid was collected by filtration, washed with water and dried to obtain 6-iodo-4-methoxy-quinoline-3-carboxylic acid methyl ester (12 g, 92%) as a yellow solid. LC-MS m/e 344 (MH+)
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
4.16 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[N:8][C:9]2[C:14]([C:15]=1Cl)=[CH:13][C:12]([I:17])=[CH:11][CH:10]=2)=[O:5])C.[CH3:18][O-:19].[Na+]>CO>[CH3:1][O:3][C:4]([C:6]1[CH:7]=[N:8][C:9]2[C:14]([C:15]=1[O:19][CH3:18])=[CH:13][C:12]([I:17])=[CH:11][CH:10]=2)=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=NC2=CC=C(C=C2C1Cl)I
Name
Quantity
180 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
4.16 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 10 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
COC(=O)C=1C=NC2=CC=C(C=C2C1OC)I
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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